LT25 α5β1 Agonist Potency Versus Non-Selective In-Class Agonist Compound 1
LT25 (compound 17) promotes α5β1-mediated cell adhesion with an EC50 of 9.9 nM, whereas compound 1, another potent agonist from the same β-lactam series, exhibits comparable potency (EC50 12.0 nM) but acts non-selectively on αvβ3 (EC50 5.6 nM), αvβ5 (EC50 3.8 nM), and αvβ6 (EC50 80.5 nM) in cell adhesion assays [1]. In solid-phase competitive binding assays, this selectivity divergence is confirmed: compound 17 shows IC50 values >1000 nM for αvβ3, αvβ5, αvβ6, and α4β1, while retaining α5β1 binding (IC50 52.0 ± 2.6 nM) [1]. Therefore, for experiments requiring selective α5β1 activation without confounding activity at αv integrins, compound 17 provides a clear advantage over compound 1.
| Evidence Dimension | α5β1 agonist potency and integrin selectivity profile |
|---|---|
| Target Compound Data | EC50 9.9 nM (α5β1 cell adhesion); IC50 52.0 ± 2.6 nM (α5β1 binding); IC50 >1000 nM for αvβ3, αvβ5, αvβ6, α4β1 |
| Comparator Or Baseline | Compound 1: EC50 12.0 nM (α5β1), EC50 5.6 nM (αvβ3), EC50 3.8 nM (αvβ5), EC50 80.5 nM (αvβ6) in cell adhesion |
| Quantified Difference | LT25 is selective for α5β1 (>19-fold window vs other integrins in binding assay); Compound 1 is non-selective (similar potency across αvβ3, αvβ5, α5β1) |
| Conditions | K562 cell adhesion to fibronectin for α5β1; SK-MEL-24 adhesion for αvβ3; MCF7 adhesion for αvβ5; solid-phase competitive binding assays |
Why This Matters
Procurement of LT25 rather than the more promiscuous compound 1 eliminates off-target integrin activation that would confound interpretation of α5β1-specific pharmacological effects.
- [1] Baiula, M., Galletti, P., Martelli, G., Soldati, R., Belvisi, L., Civera, M., Dattoli, S. D., Spampinato, S. M., & Giacomini, D. (2016). New β-Lactam Derivatives Modulate Cell Adhesion and Signaling Mediated by RGD-Binding and Leukocyte Integrins. Journal of Medicinal Chemistry, 59(21), 9721–9742. View Source
